![molecular formula C16H12Cl2N2O2 B14156148 3-[(4-Chlorophenyl)methyl]-1-(4-chloropyridin-2-yl)pyrrolidine-2,5-dione CAS No. 877784-63-9](/img/structure/B14156148.png)
3-[(4-Chlorophenyl)methyl]-1-(4-chloropyridin-2-yl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Chlorophenyl)methyl]-1-(4-chloropyridin-2-yl)pyrrolidine-2,5-dione is a synthetic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with chlorophenyl and chloropyridinyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)methyl]-1-(4-chloropyridin-2-yl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by the introduction of the chlorophenyl and chloropyridinyl substituents. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-chlorobenzylamine with 4-chloropyridine-2-carboxylic acid in the presence of a dehydrating agent can lead to the formation of the desired pyrrolidine-2,5-dione ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
化学反应分析
Types of Reactions
3-[(4-Chlorophenyl)methyl]-1-(4-chloropyridin-2-yl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.
科学研究应用
3-[(4-Chlorophenyl)methyl]-1-(4-chloropyridin-2-yl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the effects of pyrrolidine derivatives on various biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.
Medicine: The compound’s potential therapeutic properties make it of interest in medicinal chemistry. It may be investigated for its activity against specific diseases or conditions.
作用机制
The mechanism of action of 3-[(4-Chlorophenyl)methyl]-1-(4-chloropyridin-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione core structure but differ in their substituents.
Chlorophenyl derivatives: Compounds with chlorophenyl groups exhibit similar chemical properties and reactivity.
Chloropyridinyl derivatives: These compounds contain the chloropyridinyl group and may have similar biological activities.
Uniqueness
3-[(4-Chlorophenyl)methyl]-1-(4-chloropyridin-2-yl)pyrrolidine-2,5-dione is unique due to the combination of its substituents and the pyrrolidine-2,5-dione core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
属性
CAS 编号 |
877784-63-9 |
|---|---|
分子式 |
C16H12Cl2N2O2 |
分子量 |
335.2 g/mol |
IUPAC 名称 |
3-[(4-chlorophenyl)methyl]-1-(4-chloropyridin-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H12Cl2N2O2/c17-12-3-1-10(2-4-12)7-11-8-15(21)20(16(11)22)14-9-13(18)5-6-19-14/h1-6,9,11H,7-8H2 |
InChI 键 |
NHSPIQCWQYYGII-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)N(C1=O)C2=NC=CC(=C2)Cl)CC3=CC=C(C=C3)Cl |
溶解度 |
29.4 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


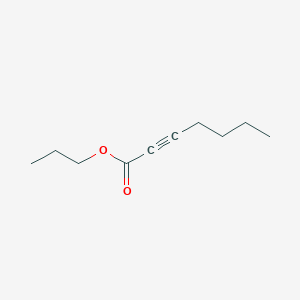
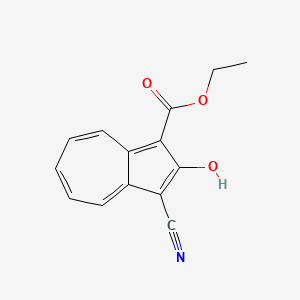
![ethyl 2-(2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14156081.png)
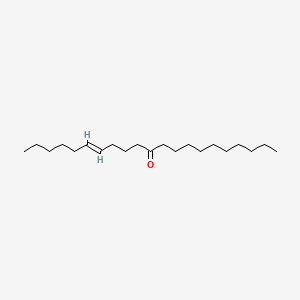
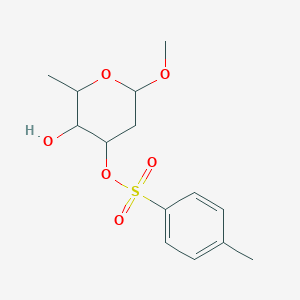
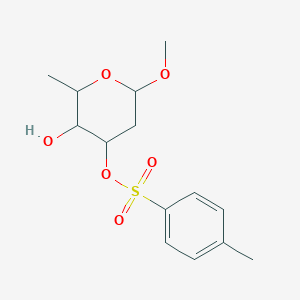
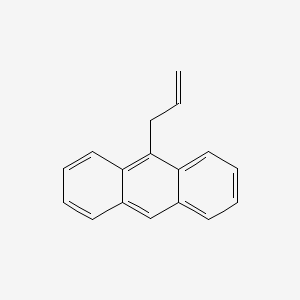
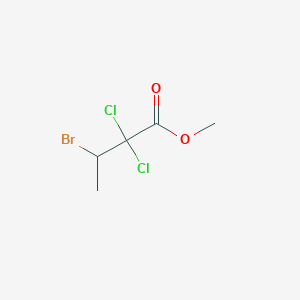
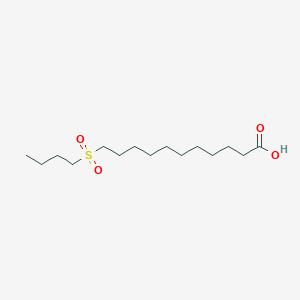
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14156123.png)
![11-methyl-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(11H)-one](/img/structure/B14156126.png)
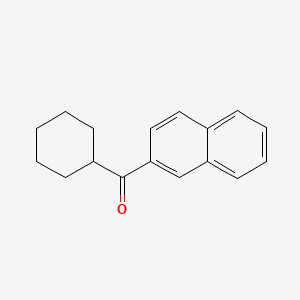
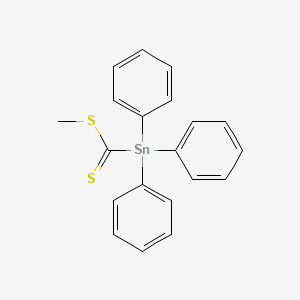
![{4-[(z)-(4-Phosphonophenyl)-nno-azoxy]phenyl}phosphonic acid](/img/structure/B14156152.png)
